molecular formula C9H6Cl3F5Si B3029796 Trichloro[3-(pentafluorophenyl)propyl]silane CAS No. 78900-02-4

Trichloro[3-(pentafluorophenyl)propyl]silane

Cat. No. B3029796
CAS RN: 78900-02-4
M. Wt: 343.6 g/mol
InChI Key: PGOAAUBOHVGLCX-UHFFFAOYSA-N
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Description

Trichloro[3-(pentafluorophenyl)propyl]silane is a compound that is part of a broader class of organosilicon compounds characterized by the presence of a silicon atom bonded to various organic groups and halogens. These compounds are of significant interest due to their utility in various chemical reactions and their potential applications in materials science, including the synthesis of polymers and the functionalization of surfaces .

Synthesis Analysis

The synthesis of trichloro[3-(pentafluorophenyl)propyl]silane and related compounds typically involves reactions between chlorosilanes and organic ligands. For instance, tris(pentafluorophenyl)borane has been used as a catalyst in the synthesis of optically active polymers containing siloxane units, demonstrating the role of pentafluorophen

Scientific Research Applications

Synthesis and Structural Diversity

Trichloro(phenylethyl)silane and its derivatives, including those fluorinated with pentafluorophenyl groups, have been synthesized and analyzed for their structural diversity. The introduction of pentafluorophenyl groups leads to compounds exhibiting unique folded structures due to intramolecular π-stacking interactions, a phenomenon not observed with less fluorinated counterparts. These structural variations significantly influence their reactivity and potential applications in materials science and catalysis (Linnemannstöns et al., 2020).

Catalytic Applications

The catalytic prowess of compounds related to trichloro[3-(pentafluorophenyl)propyl]silane, particularly when used in conjunction with tris(pentafluorophenyl)borane, has been extensively studied. These catalysts are stable and effective in facilitating a variety of powerful transformations, including the reduction of alcohols, carbonyls, and carbonyl-like derivatives. Such reactions are crucial in the synthesis of various organic compounds, highlighting the importance of these silanes in organic synthesis (Hackel & McGrath, 2019).

Surface Modification and Functionalization

The use of trichloro[3-(pentafluorophenyl)propyl]silane and its derivatives extends to surface modification applications. These compounds serve as valuable linking agents for attaching biomolecules to surfaces, facilitating the formation of self-assembled monolayers (SAMs) on silicon wafers. This application is particularly relevant in the development of biosensors and other bioanalytical devices, showcasing the versatility of these silanes in material science and engineering (McGovern & Thompson, 2000).

Polymer Synthesis

In polymer chemistry, tris(pentafluorophenyl)borane acts as an effective catalyst for the synthesis of optically active, silicon-containing polymers. This catalysis enables the formation of polymers with controlled chemical structures and stereoregularity, crucial for applications in optoelectronics and materials science (Zhou & Kawakami, 2005).

Mechanistic Insights in Chemical Reactions

Research on trichloro[3-(pentafluorophenyl)propyl]silane and related compounds provides valuable mechanistic insights into bond activation and catalysis. Studies on the interaction between silanes and boranes have elucidated novel reaction pathways, including the activation of silane Si-H bonds rather than classical Lewis acid/base adducts with substrates. This understanding is fundamental in developing new catalytic systems for hydrosilylation reactions (Piers et al., 2011).

Safety and Hazards

Trichloro[3-(pentafluorophenyl)propyl]silane is classified as dangerous and harmful . It can cause severe skin burns and eye damage, and it may be corrosive to metals . Safety measures include wearing suitable protective equipment, preventing the generation of vapor or mist, washing hands and face thoroughly after handling, using a closed system if possible, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

trichloro-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3F5Si/c10-18(11,12)3-1-2-4-5(13)7(15)9(17)8(16)6(4)14/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOAAUBOHVGLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=C(C(=C1F)F)F)F)F)C[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3F5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro[3-(pentafluorophenyl)propyl]silane

CAS RN

78900-02-4
Record name Trichloro[3-(pentafluorophenyl)propyl]silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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